2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carbonyl chloride
Description
Properties
IUPAC Name |
2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO2/c1-7-5-8(2)11(13(15)17)9-6-14(3,4)12(16)10(7)9/h5H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVYXHPPYWIPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(C2)(C)C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380248 | |
| Record name | 2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-59-1 | |
| Record name | 2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the broader class of indene-based acyl chlorides. Key analogues include:
1-Oxo-2,3-dihydro-1H-indene-4-carbonyl chloride (unsubstituted parent structure):
- Lacks methyl groups, resulting in higher reactivity due to reduced steric hindrance.
- Lower thermal stability compared to the tetramethyl derivative.
2,5-Dimethyl-1-oxo-2,3-dihydro-1H-indene-4-carbonyl chloride :
- Intermediate steric bulk between the parent and tetramethyl compounds.
- Reactivity in nucleophilic acyl substitution is slower than the parent but faster than the tetramethyl derivative .
Polycyclic Acyl Chlorides (e.g., Naphthalene-1-carbonyl chloride) :
- Larger aromatic systems enhance stability but reduce solubility in polar solvents.
- Reactivity trends depend on aromatic electron density rather than steric effects.
Physicochemical Properties
| Property | 2,2,5,7-Tetramethyl Derivative | 1-Oxo-2,3-dihydro-1H-indene-4-carbonyl Chloride | Acetyl Chloride |
|---|---|---|---|
| Molecular Weight (g/mol) | ~280 (estimated) | ~190 | 78.49 |
| Melting Point | 120–125°C (predicted) | 80–85°C | −112°C |
| Solubility in THF | High | Moderate | High |
| Hydrolysis Rate (t₁/₂, H₂O) | ~24 hours | ~2 hours | Seconds |
Research Findings and Challenges
- Crystallographic Studies : SHELX programs have been employed to resolve the crystal structures of related indene derivatives, revealing how methyl substituents influence molecular packing and intermolecular interactions .
- Synthetic Limitations : The tetramethyl derivative’s low commercial availability necessitates in situ preparation, increasing procedural complexity compared to widely available analogues like benzoyl chloride.
Preparation Methods
Direct Friedel-Crafts Acylation with Chlorinated Reagents
Using chloroacetyl chloride (ClCOCH₂Cl) or phosgene (COCl₂) in a Friedel-Crafts reaction directly installs the carbonyl chloride. This method, however, requires stringent conditions due to the reactivity and toxicity of these reagents. A safer alternative involves reacting the indene with 3-chloropropionyl chloride in dichloromethane catalyzed by AlCl₃, as demonstrated in the synthesis of 5,6-dimethoxy-1,2-indandione . The reaction proceeds at 0°C, followed by gradual warming to room temperature, achieving yields exceeding 85%.
Oxidation-Chlorination Sequence
A methyl group at position 4 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The resultant acid is then treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride. For example, 2-((oxo-phenyl(quinoline)pyrido[2,3-d]pyrimidine)amino)benzoic acid is cyclized using acetic acid and sulfuric acid, illustrating the feasibility of post-synthetic modifications.
Optimization and Industrial-Scale Considerations
Catalyst Selection
AlCl₃ remains the catalyst of choice for Friedel-Crafts reactions due to its cost-effectiveness and efficiency. However, methanesulfonic acid and titanium tetrachloride (TiCl₄) are viable alternatives for specific substrates, as seen in the preparation of 1,1,2,3-tetramethylindene .
Solvent Systems
Polar aprotic solvents like dichloromethane and nitrobenzene enhance reaction rates by stabilizing ionic intermediates. In the synthesis of 5,6-dimethoxy-1,2-indandione , dichloromethane facilitates a 90% yield at reflux conditions.
Reaction Conditions
-
Temperature : Reactions are initiated at 0°C to control exothermicity, followed by gradual warming (e.g., 60°C for 4–6 hours).
-
Workup : Ice-water quenching and solvent recovery via reduced-pressure distillation are critical for isolating high-purity products.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Acylation | 3-Chloropropionyl chloride, AlCl₃, CH₂Cl₂ | 86–90 | 99.2–99.5 |
| Oxidation-Chlorination | KMnO₄/H₂SO₄ followed by SOCl₂ | 78–82 | 98.5 |
| Cyclization | TiCl₄, methanesulfonic acid | 75 | 97.8 |
Challenges and Mitigation Strategies
-
Regioselectivity : Competing alkylation/acylation at non-target positions is minimized by steric hindrance from pre-existing methyl groups.
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Byproduct Formation : Over-oxidation during the carboxylic acid stage is mitigated by using controlled stoichiometry of KMnO₄.
-
Scalability : Batch reactors with efficient cooling systems are essential for industrial-scale production, as highlighted in patent CN111393268A .
Q & A
Q. What are the established synthetic routes for preparing 2,2,5,7-tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carbonyl chloride?
The compound is typically synthesized via chlorination of its carboxylic acid precursor. A common method involves reacting the corresponding indene carboxylic acid with phosphorus pentachloride (PCl₅) under anhydrous conditions. For example, analogous procedures for carbonyl chloride synthesis (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride) use PCl₅ in refluxing toluene or dichloromethane, followed by purification via distillation or recrystallization . Alternative routes may employ thionyl chloride (SOCl₂) or oxalyl chloride, with reaction monitoring via TLC or NMR to confirm completion.
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- X-ray crystallography : For definitive structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving steric effects from the tetramethyl groups .
- NMR spectroscopy : ¹H and ¹³C NMR can identify the carbonyl chloride moiety (δ ~170-180 ppm for ¹³C) and methyl group environments. Compare with data from similar compounds, such as methyl 1-oxo-2,3-dihydro-1H-indene carboxylates (e.g., δ 2.1–2.3 ppm for methyl groups) .
- IR spectroscopy : The carbonyl (C=O) stretch appears at ~1750–1800 cm⁻¹, while the C-Cl bond shows absorption at ~750–800 cm⁻¹ .
Q. How can researchers mitigate side reactions during synthesis?
Side reactions (e.g., hydrolysis of the acyl chloride or dimerization) are minimized by:
- Using anhydrous solvents (e.g., dry DCM) and inert atmospheres (N₂/Ar).
- Controlling reaction temperature (e.g., avoiding excessive heat during chlorination).
- Rapid purification via vacuum distillation or column chromatography to isolate the product .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile/DMSO mixtures) enhance solubility of intermediates, as seen in photochemical hydroxyalkylation reactions of indene derivatives .
- Catalyst screening : Acidic conditions (e.g., trifluoroacetic acid) can accelerate cyclization or stabilization of reactive intermediates .
- Temperature gradients : Stepwise heating (e.g., reflux followed by cooling) prevents thermal degradation of sensitive functional groups .
Q. What mechanistic insights explain the reactivity of the carbonyl chloride group in nucleophilic substitutions?
The electron-withdrawing nature of the carbonyl chloride increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Computational studies (e.g., DFT) or isotopic labeling can track reaction pathways. For example, in analogous indene systems, steric hindrance from the tetramethyl groups may slow kinetics, requiring elevated temperatures or Lewis acid catalysts (e.g., AlCl₃) to enhance reactivity .
Q. How should researchers address contradictions in spectroscopic data across different synthetic batches?
Contradictions (e.g., shifting NMR peaks or unexpected IR bands) may arise from:
- Polymorphism : Crystallize the compound under varied conditions (e.g., solvent polarity, cooling rates) and re-analyze via X-ray diffraction .
- By-product formation : Use HPLC-MS or GC-MS to detect impurities, referencing databases for common side products (e.g., hydrolyzed acids or dimerized species) .
- Dynamic effects : Variable-temperature NMR can reveal conformational flexibility in the dihydroindene ring .
Q. What strategies are effective for functionalizing the indene core while preserving the carbonyl chloride moiety?
Selective functionalization requires protecting groups or mild reaction conditions:
- Protection : Temporarily convert the carbonyl chloride to a stable ester (e.g., using ethanol/HCl) before introducing substituents at the indene ring .
- Directed metalation : Use lithiation (e.g., LDA/THF at −78°C) to add substituents to specific positions without cleaving the C-Cl bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
